molecular formula C17H21N3O9 B12519482 Tetraacetylarabinosylcytosine CAS No. 15981-93-8

Tetraacetylarabinosylcytosine

Cat. No.: B12519482
CAS No.: 15981-93-8
M. Wt: 411.4 g/mol
InChI Key: SABGQSSAGOWXJK-UHFFFAOYSA-N
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Description

O-TRIACETYL-N-ACETYL-ARA-C is a chemical compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-TRIACETYL-N-ACETYL-ARA-C typically involves the acetylation of N-acetyl-ara-C. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of O-TRIACETYL-N-ACETYL-ARA-C follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

O-TRIACETYL-N-ACETYL-ARA-C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-TRIACETYL-N-ACETYL-ARA-C has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain types of cancer.

    Industry: Utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of O-TRIACETYL-N-ACETYL-ARA-C involves its interaction with specific molecular targets within cells. It is believed to exert its effects by interfering with nucleic acid synthesis, leading to the inhibition of cell proliferation. This compound may also activate certain signaling pathways that promote cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-TRIACETYL-N-ACETYL-ARA-C stands out due to its specific acetylation pattern, which imparts unique chemical and biological properties. This compound’s ability to undergo selective reactions and its potential therapeutic applications make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

[5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O9/c1-8(21)18-13-5-6-20(17(25)19-13)16-15(28-11(4)24)14(27-10(3)23)12(29-16)7-26-9(2)22/h5-6,12,14-16H,7H2,1-4H3,(H,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABGQSSAGOWXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874941
Record name O-TRIACETYL-N-ACETYL-ARA-C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6742-08-1, 15981-93-8
Record name NSC92717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-TRIACETYL-N-ACETYL-ARA-C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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